molecular formula C10H11N3O4 B8342234 N-(2-Carbamoyl-3-methoxyphenyl)oxamide

N-(2-Carbamoyl-3-methoxyphenyl)oxamide

Cat. No.: B8342234
M. Wt: 237.21 g/mol
InChI Key: PSYJOBOWPNKDLG-UHFFFAOYSA-N
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Description

N-(2-Carbamoyl-3-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by an oxalamide backbone (-NH-C(O)-C(O)-NH-) linked to a phenyl ring substituted with a carbamoyl (-CONH₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position. This structure positions it within a broader class of aromatic oxamides, which are notable for their diverse applications in coordination chemistry, materials science, and bioactive molecule design . The carbamoyl and methoxy substituents likely enhance hydrogen-bonding capacity and electronic modulation, influencing its physicochemical and photophysical behavior .

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Functional Group Variations

N-(2-Carbamoyl-3-methoxyphenyl)oxamide shares structural homology with several oxamide derivatives discussed in the literature:

  • N,N′-Bis(2-hydroxyphenyl)oxamide: Features two phenolic -OH groups, enabling strong intermolecular hydrogen bonding and coordination to metal ions .
  • N,N′-Di-n-propyloxamide: Alkyl substituents reduce polarity, lowering melting points (~150°C) and increasing solubility in nonpolar solvents compared to unsubstituted oxamide .

Key Structural Differences :

Compound Substituents Functional Impact
This compound 2-Carbamoyl, 3-methoxy Enhanced hydrogen bonding (carbamoyl), electron-donating effects (methoxy)
Oxamide (unsubstituted) None High melting point (~419°C), low solubility in water
Tetraethyloxamide Four ethyl groups Hygroscopic, soluble in nonpolar solvents, m.p. ~50°C

Physicochemical Properties

  • Melting Points and Solubility :
    Substitution significantly alters thermal stability and solubility. The carbamoyl and methoxy groups in this compound likely increase polarity compared to alkyl-substituted derivatives (e.g., tetraethyloxamide), but reduce it relative to unsubstituted oxamide. This intermediate polarity may result in a melting point between 150°C (N,N′-dialkyl derivatives) and 419°C (oxamide) .
  • Hydrogen Bonding: The carbamoyl group enables intermolecular hydrogen bonds, akin to phenolic -OH groups in N,N′-bis(2-hydroxyphenyl)oxamide, which forms dimeric structures . Methoxy groups may sterically hinder packing, reducing crystallinity compared to simpler derivatives.

Spectral Characteristics

  • UV-Vis Absorption: Oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm . Substituents like methoxy (electron-donating) and carbamoyl (electron-withdrawing) may redshift or broaden these bands.
  • Luminescence: Oxamides display unique phosphorescence due to n→π* transitions, distinct from thiooxamides or oxalic acid . The carbamoyl group’s hydrogen-bonding capacity could stabilize excited states, altering emission lifetimes compared to nonpolar derivatives.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

N'-(2-carbamoyl-3-methoxyphenyl)oxamide

InChI

InChI=1S/C10H11N3O4/c1-17-6-4-2-3-5(7(6)8(11)14)13-10(16)9(12)15/h2-4H,1H3,(H2,11,14)(H2,12,15)(H,13,16)

InChI Key

PSYJOBOWPNKDLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)N)NC(=O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2'-Carbamoyl-3'-methoxyoxanilic acid ethyl ester (5.0 g, 0.0188 mole) is added to 50 ml of ethanol saturated with ammonia at 0°-5°C., and the mixture is stirred in an ice-bath for 2 hours, then filtered. The cake is washed with ethanol, giving 1.41 g of the title compound, m.p. 252°-255°C., after crystallization from water.
Quantity
5 g
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reactant
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0 (± 1) mol
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50 mL
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